Chemical structure and properties of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Chemical structure and properties of 1-(2-Fluoro-benzoylamino)-cycloheptanecarboxylic acid
Engineering Conformational Rigidity: A Technical Guide to 1-(2-Fluorobenzoylamino)cycloheptanecarboxylic Acid
In modern medicinal chemistry, the strategic incorporation of non-natural, conformationally restricted amino acids is a proven tactic for overcoming the pharmacokinetic liabilities of peptide-based therapeutics and small-molecule ligands. 1-(2-Fluorobenzoylamino)cycloheptanecarboxylic acid (CAS: 912771-26-7) represents a highly specialized building block in this domain. By coupling a bulky, lipophilic cycloheptane core with a rigid 2-fluorobenzoyl moiety, this compound enforces specific dihedral angles when incorporated into peptidomimetics, effectively stabilizing secondary structures while conferring profound resistance to proteolytic degradation.
Physicochemical Profiling & Structural Dynamics
The utility of this molecule stems directly from its physicochemical profile. The cycloheptane ring imposes severe steric constraints, restricting the rotational freedom of the adjacent amide bond[1]. Furthermore, the fluorine atom on the benzoyl group introduces a strong local dipole without significantly increasing steric bulk (the "fluorine effect"). This leads to favorable multipolar interactions with target protein backbones and modulates the pKa of the amide NH, enhancing target affinity and membrane permeability.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Causality / Structural Implication |
| CAS Number | 912771-26-7 | Unique identifier for regulatory and procurement tracking. |
| Molecular Formula | C15H18FNO3 | Defines the atomic composition and exact mass[2]. |
| Molecular Weight | 279.31 g/mol | Optimal for small-molecule drug discovery (Rule of 5 compliant)[3]. |
| LogP (Estimated) | ~3.5 - 4.5 | High lipophilicity driven by the cycloheptane ring aids in lipid membrane penetration. |
| Polar Surface Area (PSA) | 60 - 70 Ų | Balances aqueous solubility with excellent predicted cell permeability[2]. |
| Hydrogen Bond Donors | 2 | Amide NH and Carboxylic OH facilitate targeted interactions within active sites[2]. |
| Hydrogen Bond Acceptors | 3 | Carbonyl oxygens and Fluorine enable multipolar interactions and halogen bonding[2]. |
Methodological Workflow: De Novo Synthesis Protocol
The synthesis of 1-(2-fluorobenzoylamino)cycloheptanecarboxylic acid requires a robust, self-validating protocol. The most efficient route relies on the Bucherer-Bergs reaction to construct the sterically hindered α-amino acid core, followed by a Schotten-Baumann acylation[4].
Causality of Design: For sterically demanding cyclic ketones like cycloheptanone, the traditional Strecker synthesis often yields poor conversions due to the instability of the intermediate imine. The Bucherer-Bergs reaction is selected because it traps the intermediate as a thermodynamically stable spirohydantoin, driving the equilibrium forward and ensuring high yields[4].
Step 1: Synthesis of Cycloheptanespirohydantoin
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Reagents: Cycloheptanone (1.0 eq), Potassium Cyanide (KCN, 1.5 eq), Ammonium Carbonate ((NH4)2CO3, 3.0 eq).
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Procedure: Dissolve the reagents in a 1:1 mixture of EtOH/H2O. Heat the reaction mixture to 60°C for 12-24 hours in a sealed vessel.
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In-Process Control (IPC): Monitor via LC-MS. The protocol validates itself when the cycloheptanone peak disappears and the spirohydantoin mass (M+H) emerges, indicating complete conversion.
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Workup: Cool the mixture to 0°C. The spirohydantoin precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.
Step 2: Alkaline Hydrolysis to 1-Aminocycloheptanecarboxylic Acid
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Reagents: Cycloheptanespirohydantoin (1.0 eq), Sodium Hydroxide (NaOH, 4.0 eq).
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Procedure: Suspend the spirohydantoin in a 2M aqueous NaOH solution. Reflux at 100°C for 24 hours. Note: These harsh thermal and alkaline conditions are strictly necessary to cleave the highly stable hydantoin ring.
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In-Process Control (IPC): TLC (Ninhydrin stain). The product will appear as a distinct purple spot upon heating, confirming the successful unmasking of the free primary amine.
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Workup: Cool to room temperature and carefully adjust the pH to ~6.0 (the isoelectric point of the amino acid) using 2M HCl. The 1-aminocycloheptanecarboxylic acid will precipitate[5]. Filter and dry[4].
Step 3: Schotten-Baumann Acylation
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Reagents: 1-Aminocycloheptanecarboxylic acid (1.0 eq), 2-Fluorobenzoyl chloride (1.1 eq), NaOH (2.5 eq).
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Procedure: Dissolve the amino acid in 1M aqueous NaOH and cool to 0°C. Add 2-fluorobenzoyl chloride dropwise under vigorous stirring. The aqueous basic conditions ensure the amine remains unprotonated and highly nucleophilic, while simultaneously neutralizing the HCl byproduct to prevent reaction stalling.
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In-Process Control (IPC): Monitor by HPLC. The highly lipophilic acylated product will elute significantly later than the polar amino acid starting material, validating the coupling.
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Workup: Acidify the aqueous mixture to pH 2 with 1M HCl. Extract with Ethyl Acetate (3x). Dry the combined organic layers over Na2SO4, filter, and concentrate in vacuo to yield the final product.
Synthetic Workflow Visualization
Step-by-step synthetic workflow for 1-(2-fluorobenzoylamino)cycloheptanecarboxylic acid.
Applications in Modern Drug Discovery
The incorporation of 1-aminocycloheptanecarboxylic acid derivatives has yielded significant breakthroughs in medicinal chemistry[1]. For instance, in the development of reversible covalent Dipeptidyl Peptidase 1 (DPP1) inhibitors, replacing standard α-amino acids with cycloheptane-based amino acids drastically improved both enzyme and cellular potencies[6]. The increased lipophilicity and the specific spatial arrangement dictated by the seven-membered ring optimized the ligand's fit within the hydrophobic S1 pocket of the protease[6].
Furthermore, the 2-fluorobenzoyl capping group is frequently utilized in fragment-based drug design. The fluorine atom acts as a bioisostere for a hydroxyl group or hydrogen, providing metabolic stability against cytochrome P450 oxidation while simultaneously modulating the conformation of the amide bond to favor target engagement.
References
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GuideChem. 1-{3-[2-(2-fluoro-5-trifluoromethoxyphenyl)-ethoxy]-4-methoxy-benzoylamino}-cycloheptanecarboxylic acid (Compound Properties).2
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Chem-Impex. Fmoc-1-amino-1-cycloheptanecarboxylic acid (Applications in Drug Discovery).1
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Journal of Medicinal Chemistry - ACS Publications. Discovery of Second Generation Reversible Covalent DPP1 Inhibitors Leading to an Oxazepane Amidoacetonitrile Based Clinical Candidate (AZD7986).6
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Arkivoc. Microwave-assisted synthesis of cycloalkanespirohydantoins and piperidinespirohydantoins as precursors of restricted α-amino acids.4
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CymitQuimica. CAS 6949-77-5: 1-Aminocycloheptanecarboxylic acid.5
